Technical Guide: Chemical Structure and Properties of C₁₆H₁₁BrO₃ Isomers
Technical Guide: Chemical Structure and Properties of C₁₆H₁₁BrO₃ Isomers
The following technical guide provides an in-depth analysis of the C₁₆H₁₁BrO₃ chemical space, focusing on its isomeric landscape, synthesis, and pharmacological potential.
Executive Summary
The molecular formula C₁₆H₁₁BrO₃ represents a highly specific region of chemical space dominated by halogenated flavonoids and chalcones. With a Degree of Unsaturation (DoU) of 11, these compounds are characterized by extensive conjugation and planarity, making them privileged scaffolds in drug discovery.
This guide isolates three distinct structural isomers to demonstrate the diversity of this formula:
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The Flavone: 2-(4-Bromophenyl)-7-methoxychromen-4-one (Pharmacophore: Kinase inhibition).
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The Chalcone: (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one (Pharmacophore: Tubulin binding).[1]
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The Isoflavone: 7-Bromo-3-(4-hydroxyphenyl)-6-methylchromen-4-one (Pharmacophore: Estrogen receptor modulation).
Structural Landscape & Isomerism
The C₁₆H₁₁BrO₃ formula dictates a core structure composed of 16 carbons, 11 hydrogens, 1 bromine, and 3 oxygens. The high unsaturation index (11) necessitates multiple aromatic rings, typically arranged in a C6-C3-C6 configuration.
Comparative Isomeric Profile
| Feature | Isomer A (Flavone) | Isomer B (Chalcone) | Isomer C (Isoflavone) |
| IUPAC Name | 2-(4-bromophenyl)-7-methoxy-chromen-4-one | (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one | 7-bromo-3-(4-hydroxyphenyl)-6-methylchromen-4-one |
| Core Scaffold | 2-Phenylchromen-4-one | 1,3-Diaryl-2-propen-1-one | 3-Phenylchromen-4-one |
| Key Substituents | 4'-Br, 7-OCH₃ | 3'-Br, 3,4-OCH₂O- (Methylenedioxy) | 7-Br, 6-CH₃, 4'-OH |
| Hybridization | sp² (Planar) | sp² (Planar, flexible linker) | sp² (Twisted B-ring) |
| Electronic Effect | Resonance stabilized | Conjugated enone system | Cross-conjugated |
| PubChem CID | 25032618 | 6212980 | 141110203 |
Structural Visualization (DOT)
The following diagram illustrates the structural divergence from a common precursor pool.
Figure 1: Divergent synthesis pathways leading to distinct C₁₆H₁₁BrO₃ isomers.
Physicochemical Properties
Understanding the physicochemical variance is critical for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.[2]
| Property | Isomer A (Flavone) | Isomer B (Chalcone) | Isomer C (Isoflavone) |
| Molecular Weight | 331.16 g/mol | 331.16 g/mol | 331.16 g/mol |
| XLogP3 (Lipophilicity) | 4.6 (High) | 4.2 (Moderate-High) | 3.9 (Moderate) |
| TPSA (Ų) | 35.5 | 38.7 | 46.5 |
| H-Bond Donors | 0 | 0 | 1 (Phenolic OH) |
| H-Bond Acceptors | 3 | 3 | 3 |
| Predicted Solubility | Low (aq), High (DMSO) | Low (aq), High (CHCl₃) | Moderate (aq/buffer) |
| Melting Point (Pred.) | 165–170 °C | 140–145 °C | 180–185 °C |
Analysis:
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Isomer A is the most lipophilic, suggesting high membrane permeability but potential solubility issues in aqueous formulation.
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Isomer C possesses a hydrogen bond donor (hydroxyl group), improving its water solubility profile and making it a better candidate for oral bioavailability without extensive formulation.
Synthesis & Characterization Protocols
This section details the synthesis of Isomer A (Flavone) and Isomer B (Chalcone) , as they are chemically interlinked.
Protocol: Claisen-Schmidt Condensation (Chalcone Synthesis)
Target: (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one.
Reagents:
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3,4-Methylenedioxyacetophenone (1.0 eq)
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3-Bromobenzaldehyde (1.0 eq)
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KOH (40% aq. solution) or NaOH
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Ethanol (Solvent)
Methodology:
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Dissolution: Dissolve 10 mmol of 3,4-methylenedioxyacetophenone in 20 mL of ethanol in a round-bottom flask.
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Addition: Add 10 mmol of 3-bromobenzaldehyde. Stir until homogeneous.
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Catalysis: Dropwise add 5 mL of 40% KOH solution while stirring at 0°C (ice bath).
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate (the chalcone) typically forms.
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Work-up: Pour the reaction mixture into ice-cold water (100 mL) and acidify slightly with 1M HCl to neutralize the base.
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Purification: Filter the yellow solid, wash with cold water, and recrystallize from ethanol.
Validation (NMR Signature):
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Protons: The α,β-unsaturated ketone protons appear as two doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the (E)-configuration.
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Shift: δ 7.4–7.8 ppm range.
Protocol: Oxidative Cyclization (Flavone Synthesis)
Target: 2-(4-Bromophenyl)-7-methoxychromen-4-one. Precursor: 2'-Hydroxy-4'-methoxy-4-bromochalcone.
Reagents:
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Iodine (I₂) (Catalytic or stoichiometric)
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DMSO (Solvent and oxidant)
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Sulfuric acid (Trace)[2]
Methodology:
-
Setup: Dissolve 5 mmol of the precursor chalcone in 15 mL of DMSO.
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Cyclization: Add a crystal of Iodine (approx. 10 mol%).
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Heating: Reflux the mixture at 140°C for 2–4 hours. The reaction proceeds via an oxidative cyclization mechanism.
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Quenching: Cool the mixture and pour into saturated sodium thiosulfate solution (to remove iodine).
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Isolation: Extract with ethyl acetate, dry over MgSO₄, and concentrate.
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Purification: Silica gel chromatography (Hexane:EtOAc gradient).
Validation (NMR Signature):
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C3-H Proton: A characteristic singlet at δ 6.6–6.8 ppm indicates the formation of the flavone C-ring.
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Loss of doublets: The disappearance of the chalcone α,β-doublets confirms cyclization.
Pharmacological Applications (SAR)
The C₁₆H₁₁BrO₃ isomers exhibit distinct Structure-Activity Relationships (SAR) based on their scaffold geometry.
Mechanism of Action Pathways
Figure 2: Pharmacological divergence based on electrophilicity and planarity.
Therapeutic Niches
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Oncology (Chalcones): The α,β-unsaturated ketone in Isomer B acts as a Michael acceptor, covalently binding to cysteine residues in tubulin or NF-κB signaling proteins. The bromine atom enhances lipophilicity and metabolic stability.
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Neuroprotection (Flavones): Isomer A (Methoxyflavone derivative) mimics adenosine and can bind to adenosine receptors or inhibit monoamine oxidase B (MAO-B), offering potential in Parkinson's disease models.
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Anti-inflammatory (Isoflavones): Isomer C, with its phenolic hydroxyl, can act as a radical scavenger (antioxidant) and a competitive inhibitor of cyclooxygenase (COX) enzymes.
References
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BenchChem. (2025).[3][2] 4'-Methoxyflavone: A Technical Guide to its Physicochemical Properties and Biological Activity. Retrieved from
-
PubChem. (2025).[4][5][6][7] Compound Summary: 2-(4-Bromophenyl)-7-methoxychromen-4-one (CID 25032618).[5] National Library of Medicine. Retrieved from
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PubChem. (2025).[4][5][6][7] Compound Summary: (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one (CID 6212980).[1] National Library of Medicine. Retrieved from
-
Yoo, H., et al. (2005). Synthesis and Antioxidant Activity of 3-Methoxyflavones. ResearchGate. Retrieved from
-
Doc Brown's Chemistry. (2025). Structural Isomerism in Organic Molecules. Retrieved from
-
PubChem. (2025).[1][4][5][6][7] Compound Summary: 7-Bromo-3-(4-hydroxyphenyl)-6-methylchromen-4-one (CID 141110203).[8] National Library of Medicine. Retrieved from
Sources
- 1. (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one | C16H11BrO3 | CID 6212980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4'-Hydroxy-7-Methoxyflavone | C16H12O4 | CID 676307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Bromophenyl)-7-methoxychromen-4-one | C16H11BrO3 | CID 25032618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4'-Methoxyflavone | C16H12O3 | CID 77793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6,4'-Dimethoxyflavone | C17H14O4 | CID 688670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-Bromo-3-(4-hydroxyphenyl)-6-methylchromen-4-one | C16H11BrO3 | CID 141110203 - PubChem [pubchem.ncbi.nlm.nih.gov]
